molecular formula C69H103N17O14S2 B1436788 SarTATE CAS No. 1518779-60-6

SarTATE

カタログ番号 B1436788
CAS番号: 1518779-60-6
分子量: 1458.8 g/mol
InChIキー: HXUFICPASZINEN-NMNXQNEXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SarTATE is a next-generation, highly targeted theranostic radiopharmaceutical . It is being developed for diagnosing, staging, and subsequently treating cancers that express somatostatin receptor 2 (SSTR2) . SarTATE combines the well-characterized peptide octreotate with Clarity’s proprietary SAR Technology and the isotopes of copper .


Synthesis Analysis

SarTATE combines the well-characterized peptide octreotate, which has been in many thousands of patients to date, with Clarity’s proprietary SAR Technology and the isotopes of copper . It consists of octreotate, which targets the SSTR2 receptor, conjugated to MeCOSar, a bifunctional chelator with high affinity for copper .


Molecular Structure Analysis

SarTATE consists of octreotate, which targets the SSTR2 receptor, conjugated to MeCOSar, a bifunctional chelator with high affinity for copper . The molecular structure of SarTATE is designed to have increased specificity and in-vivo stability .


Chemical Reactions Analysis

SarTATE combines the well-characterized peptide octreotate with Clarity’s proprietary SAR Technology and the isotopes of copper . The chemical reactions involved in the synthesis of SarTATE are not explicitly mentioned in the sources.

科学的研究の応用

SAR in Earth Remote Sensing

Synthetic Aperture Radar (SAR) has been a pivotal tool in Earth remote sensing for over 30 years. It's instrumental in a range of applications from geoscience, environmental monitoring, to security and planetary exploration. SAR's ability to provide high-resolution images irrespective of day, night, or weather conditions has led to significant advances in radar technology and geophysical parameter inversion modeling. This has shifted the development focus from technology-driven to user-demand-driven applications, with over 15 spaceborne SAR systems now in operation for myriad applications (Moreira et al., 2013).

SAR in Agriculture

SAR's effectiveness in monitoring crops and agricultural targets is notable, given its sensitivity to geometrical structures and dielectric properties of targets, along with a certain penetration ability. It has been extensively used for crop identification, parameter extraction, and yield estimation. Despite considerable progress, SAR in agriculture faces challenges like the need for higher spatial resolution, more frequent revisits, and improved integration with hydrological and crop growth models (Liu et al., 2019).

SAR in Environmental and Infrastructure Monitoring

The recent advancements in X-Band high-resolution SAR sensors, exemplified by the Italian COSMO-SkyMed satellites, have revolutionized the monitoring of structures and infrastructures. These sensors have been utilized for detailed monitoring of cultural heritage buildings, bridges, and railway networks, showcasing the maturity of SAR technology for both scientific and commercial applications (Battagliere et al., 2021).

SAR in Seismic Cycle Monitoring

The application of SAR in understanding the earthquake cycle has been significant. The analysis of SAR data has allowed for detailed measurement and analysis of crustal deformation, envisioning advances in geophysics and tectonics through the data generated by Sentinel-1 and other systems. This has also improved operational use of satellite data in seismic hazard assessment and crisis management (Salvi et al., 2012).

SAR in Synthetic Aperture Radar Image Recognition

The development of semi-supervised convolutional neural network methods for SAR image recognition marks a leap in the field of image cognitive learning. This approach, which integrates the information contained in unlabeled samples into the loss function of CNN, has shown high efficacy in enhancing SAR automatic target recognition (ATR) accuracy (Yue et al., 2019).

Safety And Hazards

SarTATE has been found to be generally safe and well-tolerated in adult cancer patients . No serious adverse events were observed, and no adverse events led to withdrawal from the study or discontinuation from treatment .

将来の方向性

The promising results from initial clinical trials of SarTATE highlight its potential as a versatile and effective treatment for somatostatin receptor-expressing tumors . Its ability to deliver targeted radiation therapy directly to tumor cells presents a significant advance in the treatment of hard-to-treat cancers .

特性

IUPAC Name

(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-19-[[(2R)-2-[[5-[(8-methyl-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl)amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H103N17O14S2/c1-42(87)58-66(98)83-55(65(97)85-59(43(2)88)67(99)100)35-102-101-34-54(64(96)80-52(31-45-19-21-47(89)22-20-45)62(94)81-53(32-46-33-77-49-15-8-7-14-48(46)49)63(95)79-50(60(92)84-58)16-9-10-23-70)82-61(93)51(30-44-12-5-4-6-13-44)78-56(90)17-11-18-57(91)86-69-39-74-27-24-71-36-68(3,37-72-25-28-75-40-69)38-73-26-29-76-41-69/h4-8,12-15,19-22,33,42-43,50-55,58-59,71-77,87-89H,9-11,16-18,23-32,34-41,70H2,1-3H3,(H,78,90)(H,79,95)(H,80,96)(H,81,94)(H,82,93)(H,83,98)(H,84,92)(H,85,97)(H,86,91)(H,99,100)/t42-,43-,50+,51-,52+,53-,54+,55+,58+,59+,68?,69?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUFICPASZINEN-NMNXQNEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCCC(=O)NC67CNCCNCC(CNCCNC6)(CNCCNC7)C)C(=O)NC(C(C)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CCCC(=O)NC67CNCCNCC(CNCCNC6)(CNCCNC7)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H103N17O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1458.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SarTATE

Citations

For This Compound
225
Citations
RJ Hicks, P Jackson, G Kong, RE Ware… - Journal of Nuclear …, 2019 - Soc Nuclear Med
… In a murine xenograft model, the uptake of 64 Cu-SARTATE in … -SARTATE in patients with World Health Organization grade 1 or 2 NEN. Our hypotheses were that 64 Cu-SARTATE can …
Number of citations: 86 jnm.snmjournals.org
JLJ Dearling, EM van Dam, MJ Harris, AB Packard - EJNMMI research, 2021 - Springer
… In this study, the biodistribution of [ 64 Cu]Cu-SARTATE was measured in an intrahepatic model of NB metastatic disease representing MRD, and the potential of [ 67 Cu]Cu-SARTATE …
Number of citations: 13 link.springer.com
RJ Hicks, P Jackson, G Kong, RE Ware… - Journal of Nuclear …, 2018 - Soc Nuclear Med
… -octreotate ( 64 Cu-SARTATE) to assess its safety and ability … injection of 64 Cu-SARTATE. Adverse reactions were … Results: 64 Cu-SARTATE was well tolerated during infusion …
Number of citations: 8 jnm.snmjournals.org
E Laffon, H de Clermont… - EJNMMI …, 2021 - ejnmmires.springeropen.com
… [ 64 Cu]Cu-SARTATE and subsequently treated by [ 67 Cu]Cu-SARTATE. Since therapeutic … [ 64 / 67 Cu]Cu-SARTATE that might be of interest for future clinical theranostic practice. …
Number of citations: 3 ejnmmires.springeropen.com
C Cullinane, C Jeffery, R Walker, P Roselt, D Binns… - 2018 - Soc Nuclear Med
… efficacy of 67 Cu-SARTATE in a preclinical model of NET … Lutate or 67 Cu-SARTATE via intravenous injection. Tumor … or 20 MBq 67 Cu-SARTATE AR42J tumor growth was inhibited …
Number of citations: 5 jnm.snmjournals.org
C Biggin, E van Dam, M Harris, M Parker, G Schembri - 2019 - Soc Nuclear Med
… Cu-67 SARTATE is in clinical development for a range of … effective half-life of Cu-67 SARTATE in the patient. This was used … -67 SARTATE in patient with meningioma based in Australia. …
Number of citations: 3 jnm.snmjournals.org
DL Bailey, KP Willowson, M Harris… - Journal of Nuclear …, 2023 - Soc Nuclear Med
… We have not included [ 64 Cu]Cu-SARTATE estimated dosimetry for the [ 67 Cu]Cu-SARTATE treatment because of the differences in the physiologic conditions under which the …
Number of citations: 11 jnm.snmjournals.org
J Dearling, E Van Dam, M Harris, C Biggin, J Stoner… - 2020 - Soc Nuclear Med
… Cu-67-SARTATE therapy was … /67-SARTATE as a theranostic pair for the detection and treatment of SSTR2-positive NB metastases. These results also suggest that Cu-67-SARTATE is …
Number of citations: 0 jnm.snmjournals.org
K Willowson, D Bailey, G Schembri, A Hedt, M Harris… - 2019 - Soc Nuclear Med
… body dosimetry following treatment with 67 Cu-SARTATE (MeCOSar-chelated Octreotate). … -distribution and whole body dosimetry of 67 Cu-SARTATE therapy. Cu has a half life of 61.83…
Number of citations: 1 jnm.snmjournals.org
P Roselt, W Noonan, C Jeffery, R Price… - Endocrine …, 2016 - endocrine-abstracts.org
Discussion: 64 Cu-SARTATE had shown it was susceptible to radiolysis at activity levels required for human imaging. This required optimisation of the HPLC analysis to separate and …
Number of citations: 0 www.endocrine-abstracts.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。